molecular formula C14H20N2O2 B8300574 2-Dimethylamino-6-vinyl-isonicotinic acid tert-butyl ester

2-Dimethylamino-6-vinyl-isonicotinic acid tert-butyl ester

Cat. No. B8300574
M. Wt: 248.32 g/mol
InChI Key: LUQTUFMMGMFTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598208B2

Procedure details

To a solution of 2-chloro-6-dimethylamino-isonicotinic acid tert-butyl ester (770 mg, 3.00 mmol) in dioxane (45 mL), Cs2CO3 (1270 mg, 3.90 mmol) followed by P(tert.-Bu)3 (30 mg, 0.15 mmol) and 2,4,6-trivinylcyclotriboroxane pyridine complex (722 mg, 3.00 mmol, prepared according to F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971) is added. The mixture is degassed and put under argon before Pd2(dba)3 (82 mg, 0.09 mmol) is added. The mixture is stirred at 100° C. for 15 h before it is cooled to rt and filtered over a short silica gel pad eluting with DCM. The filtrate is concentrated and purified on prep. TLC plates with DCM to give 2-dimethylamino-6-vinyl-isonicotinic acid tert-butyl ester (885 mg) as a red to brownish resin; LC-MS: tR=0.82 min, [M+1]+=249.37.
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1270 mg
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
30 mg
Type
reactant
Reaction Step Three
Quantity
722 mg
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
82 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([N:13]([CH3:15])[CH3:14])[N:10]=[C:9](Cl)[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[Cs+].[Cs+].B1(C=C)OB([CH:30]=[CH2:31])OB(C=C)O1.C1C=CN=CC=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:1]([O:5][C:6](=[O:17])[C:7]1[CH:8]=[C:9]([CH:30]=[CH2:31])[N:10]=[C:11]([N:13]([CH3:15])[CH3:14])[CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)N(C)C)Cl)=O
Step Two
Name
Cs2CO3
Quantity
1270 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
3
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
722 mg
Type
reactant
Smiles
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
82 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 100° C. for 15 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is degassed
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered over a short silica gel pad
WASH
Type
WASH
Details
eluting with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
purified on prep

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C=C)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 885 mg
YIELD: CALCULATEDPERCENTYIELD 118.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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